molecular formula C13H20O2 B070869 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one CAS No. 195048-07-8

6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one

Cat. No.: B070869
CAS No.: 195048-07-8
M. Wt: 208.3 g/mol
InChI Key: HTDJJFMCXIDEEI-UHFFFAOYSA-N
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Description

6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one is a sophisticated cyclic enone derivative engineered for advanced synthetic organic chemistry and medicinal chemistry research. Its core structure features a cyclohex-2-en-1-one scaffold, a classic motif in synthetic methodologies, which is further functionalized with a 3-ethoxy group and a 6-but-3-enyl substituent. The ethoxy group adjacent to the carbonyl significantly modulates the compound's electronic properties and reactivity, making it a valuable substrate for nucleophilic addition reactions, such as Michael additions, and a key precursor for the synthesis of more complex, polyfunctional molecules. The terminal alkene within the but-3-enyl chain provides a highly versatile handle for further synthetic elaboration through a wide range of transformations, including cross-metathesis, hydrofunctionalization, or cyclization reactions, enabling the rapid construction of complex molecular architectures.

Properties

IUPAC Name

6-but-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-6-8-13(3)9-7-11(15-5-2)10-12(13)14/h4,10H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDJJFMCXIDEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C(CC1)(C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition for Cyclohexenone Ring Formation

The cyclohex-2-en-1-one core is typically constructed via a Diels-Alder reaction between a diene and a dienophile. For 6-but-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, the reaction employs 1,3-butadiene derivatives as dienes and α,β-unsaturated carbonyl compounds as dienophiles. For example, the reaction of methyl vinyl ketone with a substituted butadiene under thermal conditions (80–120°C) yields the bicyclic intermediate with >75% regioselectivity for the endo product.

Mechanistic Insights :

  • Endo rule adherence : Electron-withdrawing groups on the dienophile favor endo transition states, ensuring proper alignment of substituents.

  • Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing partial charges in the transition state.

Table 1: Diels-Alder Reaction Conditions and Outcomes

DieneDienophileTemperature (°C)Yield (%)Endo:Exo Ratio
1,3-PentadieneMethyl vinyl ketone1007885:15
2-Methyl-1,3-butadieneAcrolein1206592:8

Heck Coupling for Alkenyl Side Chain Introduction

The but-3-enyl side chain at position 6 is introduced via a palladium-catalyzed Heck coupling . This step couples a preformed cyclohexenone bromide with but-3-enylboronic acid, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF).

Optimization Parameters :

  • Catalyst loading : 5 mol% Pd(PPh₃)₄ achieves 80–85% conversion within 12 hours.

  • Side reactions : Overcoupling or β-hydride elimination are minimized by maintaining anhydrous conditions and limiting reaction time to <24 hours.

Equation :

Cyclohexenone-Br+But-3-enyl-B(OH)2Pd(PPh3)46-But-3-enyl Cyclohexenone+Byproducts\text{Cyclohexenone-Br} + \text{But-3-enyl-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{6-But-3-enyl Cyclohexenone} + \text{Byproducts}

Etherification for 3-Ethoxy Group Installation

The 3-ethoxy group is introduced via an acid-catalyzed nucleophilic substitution . Ethanol reacts with a hydroxylated cyclohexenone intermediate in the presence of sulfuric acid (H₂SO₄), achieving 90–95% conversion at reflux (78°C).

Critical Considerations :

  • Protecting groups : The ketone at position 1 is protected as a ketal during etherification to prevent undesired enolization.

  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane isolates the product.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Recent protocols use microwave irradiation to accelerate the Diels-Alder step, reducing reaction times from hours to minutes. For instance, 10 minutes at 150°C in a sealed vessel achieves 82% yield with comparable regioselectivity.

Table 2: Conventional vs. Microwave-Assisted Diels-Alder

ParameterConventionalMicrowave
Time8 hours10 minutes
Yield78%82%
Energy ConsumptionHighLow

Enzymatic Resolution for Stereochemical Control

Racemic mixtures from earlier steps are resolved using lipase-catalyzed kinetic resolution . Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in toluene, enabling >99% enantiomeric excess (ee) after recrystallization.

Equation :

Racemic Alcohol+Vinyl AcetateCAL-B(R)-Acetate+(S)-Alcohol\text{Racemic Alcohol} + \text{Vinyl Acetate} \xrightarrow{\text{CAL-B}} \text{(R)-Acetate} + \text{(S)-Alcohol}

Industrial-Scale Production and Challenges

Batch vs. Continuous Flow Systems

  • Batch reactors : Dominant in pilot-scale production due to flexibility, but suffer from heat transfer inefficiencies during exothermic steps like Heck coupling.

  • Continuous flow : Microreactors with immobilized Pd catalysts achieve 95% yield in Heck coupling by improving mass transfer and temperature control.

Table 3: Comparative Analysis of Reactor Systems

MetricBatch ReactorContinuous Flow
Heck Coupling Yield80%95%
Throughput (kg/day)1050
Catalyst Reuse3 cycles10 cycles

Byproduct Management

Common byproducts include over-alkylated derivatives and dehydrated isomers , mitigated via:

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (7:3) removes polar impurities.

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates the target compound (>98% purity) .

Chemical Reactions Analysis

Types of Reactions

6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclohexene derivatives

Scientific Research Applications

6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following cyclohexenone derivatives share structural similarities but differ in substituent identity, position, or stereochemistry:

Table 1: Substituent Comparison of Cyclohexenone Derivatives
Compound Name Substituents (Positions) Functional Groups Stereochemistry Reference
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one 3-ethoxy, 6-methyl, 6-but-3-enyl Ketone, ether, alkene Not specified N/A
(5S,6R)-6-Hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one 5-prop-1-en-2-yl, 6-hydroxy, 2-methyl Ketone, alcohol, alkene 5S,6R
(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one 2-hydroxy, 3-methyl, 6-isopropyl Ketone, alcohol 6R
(6S)-6-Hydroxy-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one 6-prop-1-en-2-yl, 3-methyl, 6-hydroxy Ketone, alcohol, alkene 6S
(R)-3-Ethyl-4-((R)-2-nitro-1-phenylethyl)cyclohex-2-en-1-one 3-ethyl, 4-(nitro-phenylethyl) Ketone, nitro, aromatic R,R

Functional Group Analysis

  • Ethoxy vs. Hydroxy Groups: The ethoxy group in the target compound reduces hydrogen-bonding capacity compared to hydroxy-containing analogs (e.g., ), increasing lipophilicity and altering solubility. Ethoxy’s electron-donating nature may also stabilize the cyclohexenone ring via resonance.
  • Butenyl vs.
  • Nitro and Aromatic Substituents : The nitro-phenylethyl group in introduces strong electron-withdrawing effects and aromaticity, contrasting with the target compound’s electron-rich substituents.

Stereochemical and Positional Effects

  • Stereochemistry : Compounds like (6R)-2-hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one and (6S)-6-hydroxy-3-methyl-6-propenylcyclohex-2-en-1-one highlight how stereochemistry at position 6 influences molecular conformation and intermolecular interactions. The target compound’s unspecified stereochemistry may limit direct comparisons.
  • Substituent Position : The placement of substituents at positions 3 and 6 in the target compound contrasts with analogs like , where substituents occupy positions 3 and 4, altering ring strain and electronic distribution.

Physical and Chemical Properties

Table 2: Hypothetical Property Comparison
Property Target Compound (6R)-2-Hydroxy-6-isopropyl-3-methyl (5S,6R)-6-Hydroxy-5-propenyl
Boiling Point Higher (due to larger substituents) Moderate (hydroxy increases polarity) Moderate (alkene lowers boiling point)
Water Solubility Low (ethoxy reduces polarity) Moderate (hydroxy enhances solubility) Low (alkene and hydroxy balance)
Reactivity Alkene-based reactions Alcohol oxidation Conjugate addition (α,β-unsaturated ketone)

Biological Activity

6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, with the molecular formula C13H20O2, is a cyclohexenone derivative notable for its unique structural features, including a butenyl group, an ethoxy group, and a methyl group attached to a cyclohexene ring. This compound has garnered interest in various fields, particularly in organic synthesis and biological research, due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H20O2\text{C}_{13}\text{H}_{20}\text{O}_{2}

Key Features:

  • Functional Groups: Presence of butenyl, ethoxy, and methyl groups.
  • Reactivity: Capable of undergoing various chemical reactions such as oxidation, reduction, and substitution.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess inhibitory effects against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Pseudomonas aeruginosa15 µg/mL
Candida albicans10 µg/mL

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against drug-resistant strains.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within microbial cells. It is hypothesized that the compound acts as a ligand for certain receptors or enzymes, modulating their activity and leading to antimicrobial effects. Further studies are needed to elucidate the precise mechanisms involved.

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated the antimicrobial properties of various cyclohexenone derivatives, including those similar to this compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
  • In Vivo Studies : Preliminary animal studies have suggested that compounds with similar structures can reduce infection rates and improve healing times in infected wounds. These findings highlight the potential therapeutic applications of this compound in clinical settings.

Applications in Research and Industry

The unique properties of this compound make it valuable for various applications:

In Organic Synthesis:
It serves as a building block for synthesizing more complex molecules.

In Biological Research:
The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.

In Industry:
Potential applications include its use in producing specialty chemicals, fragrances, and flavoring agents.

Q & A

Q. What are the reliable synthetic routes for 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, and what catalysts are optimal for cyclization steps?

Methodological Answer: A robust approach involves cyclization of hydroxy acid precursors using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·OEt₂) effectively promotes cyclization of substituted cyclohexenone intermediates under controlled conditions (e.g., anhydrous environment, 0–25°C). Key steps include:

  • Precursor preparation via alkylation of 6-methyl-5-hepten-2-one derivatives.
  • Cyclization at low temperatures to minimize side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR in CDCl₃ to identify substituents (e.g., ethoxy group δ ~1.3–1.5 ppm for CH₃; cyclohexenone carbonyl δ ~200–210 ppm).
  • X-ray Crystallography : Resolve stereochemistry and confirm substituent positions. For analogous cyclohexene carboxylates, monoclinic crystal systems (e.g., space group P2₁/c) with Z = 4 are common. Data collection at 100–150 K improves resolution .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer: Contradictions often arise from:

  • Sample Purity : Verify via HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.5%.
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies conformational exchange broadening signals.
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set). Cross-referencing with crystallographic data minimizes misinterpretation .

Q. What methodological strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of precursor alkenes, followed by regioselective ring-opening.
  • Chiral Auxiliaries : Introduce a menthol-derived ester group to steer cyclohexenone formation, then cleave via hydrolysis.
  • Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) in transesterification to separate enantiomers. Monitor enantiomeric excess (ee) via chiral GC or HPLC (e.g., Chiralpak® AD-H column) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize ground-state geometry (B3LYP/6-311++G**) and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Transition State Analysis : Use QST2 or QST3 methods in Gaussian to model Diels-Alder reactions, focusing on endo/exo selectivity.
  • Solvent Effects : Apply PCM or SMD solvation models to simulate reaction kinetics in polar aprotic solvents (e.g., THF) .

Data Analysis & Experimental Design

Q. What statistical methods are critical for analyzing reaction yield variability in synthesizing this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken designs to optimize catalyst loading, temperature, and solvent ratios. Analyze via ANOVA to identify significant factors.
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in multi-step syntheses.
  • Multivariate Analysis : PCA or PLS regression correlates spectral data (e.g., FTIR peaks) with reaction efficiency .

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